(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Description
Significance of Endogenous Lipid Mediators in Biological Regulation
Endogenous lipid mediators are critical signaling molecules that play a central role in a vast array of physiological and pathophysiological processes. frontiersin.org These molecules, derived from polyunsaturated fatty acids (PUFAs), are not typically stored but are synthesized on-demand in response to various stimuli. nih.govasm.org Their functions are diverse, regulating inflammation, immune responses, blood pressure, cell growth, and the resolution of inflammation to restore tissue homeostasis. frontiersin.orgrupress.org
The biological importance of these lipids lies in their ability to act as potent local signaling molecules, orchestrating complex cellular events. asm.orgnih.gov Dysregulation in the production or signaling of lipid mediators is implicated in a wide range of diseases, including inflammatory disorders, cardiovascular disease, and cancer. frontiersin.orgnih.gov The discovery of specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins, has shifted the understanding of inflammation from a passive decay of pro-inflammatory signals to an active, biochemically-mediated resolution process. rupress.orgnih.gov This highlights the dual role of lipid mediators, which not only initiate and sustain inflammatory responses but also actively terminate them. nih.gov
Classification and Structural Features of Oxo-Fatty Acids within the Octadecanoid Lipidome
Oxylipins are a major class of lipid mediators formed from the oxidation of PUFAs. nih.gov They are classified based on the carbon chain length of the parent fatty acid, giving rise to groups such as octadecanoids (C18), eicosanoids (C20), and docosanoids (C22). nih.govnih.gov The octadecanoids are derived from 18-carbon fatty acids like linoleic acid (LA) and α-linolenic acid (ALA). nih.gov
Structurally, octadecanoids are based on an eighteen-carbon hydrocarbon chain with a carboxyl group. lipotype.com They are characterized by the presence of oxygen-containing functional groups, such as hydroxyl, epoxy, or, in the case of oxo-fatty acids, a ketone group. lipotype.comlipotype.com Oxo-fatty acids are a subclass of fatty acids that contain a ketone function on the acyl chain. lipidmaps.orglipidmaps.org (6E,8Z)-5-oxooctadeca-6,8-dienoic acid belongs to this group, specifically the oxo-octadecadienoic acids (Oxo-ODE), indicating an 18-carbon chain with two double bonds and a ketone group. mostwiedzy.pl
| Lipid Category | Lipid Group | Lipid Class | Specific Compound |
|---|---|---|---|
| Fatty Acyls [FA] | Octadecanoids [FA02] | Oxo fatty acids [FA0106] | This compound |
Overview of this compound as a Key Biological Metabolite
This compound (5-oxo-ODE) is a biologically active metabolite derived from Sebaleic acid (5,8-octadecadienoic acid). theclinivex.com Sebaleic acid is notable as the primary polyunsaturated fatty acid found in human sebum and on the surface of the skin. theclinivex.com
Research has demonstrated that human neutrophils, key cells of the innate immune system, metabolize Sebaleic acid into several products. The initial step involves the formation of 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE), which is subsequently oxidized to form this compound. This conversion is not limited to neutrophils; human keratinocytes can also produce 5-oxo-ODE from 5-HODE, a reaction stimulated by oxidative stress. The biological activity of this compound is significant, as it has been identified as a potent chemoattractant for granulocytes, suggesting a role in directing immune cells to sites of inflammation or injury on the skin.
| Precursor | Metabolite | Observed Biological Role |
|---|---|---|
| Sebaleic acid (5,8-octadecadienoic acid) | 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | Intermediate metabolite |
| This compound (5-oxo-ODE) | Potent granulocyte chemoattractant |
Historical Perspectives and Emerging Research Trends in Oxylipin Biology
The field of oxylipin research has historically been dominated by the study of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are derived from arachidonic acid. nih.govasm.org However, advancements in analytical techniques, particularly mass spectrometry-based lipidomics, have enabled the detection and quantification of a much wider array of oxylipins, including the octadecanoids. nih.govnih.gov This has led to a growing appreciation for the biological roles of these once-overlooked mediators. nih.gov
Current research trends focus on comprehensive oxylipin profiling to gain a more holistic understanding of physiological and pathological states. mostwiedzy.plnih.gov Specific oxylipin signatures have been associated with conditions like metabolic syndrome and liver disease. mostwiedzy.pl The investigation into the octadecanoids is an emerging area, with studies beginning to uncover their roles in inflammation, immune regulation, and cellular responses to stimuli like cold temperatures. nih.govlipotype.com As 18-carbon fatty acids are highly abundant in the Western diet, their metabolic products, the octadecanoids, are present at relatively high concentrations, increasing their potential to exert significant physiological effects. nih.gov The future of oxylipin research lies in further elucidating the specific functions of these diverse molecules, interpreting complex oxylipin profiles in clinical settings, and understanding their metabolic pathways. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation / Common Name | Class |
|---|---|---|
| This compound | 5-oxo-ODE | Oxo-octadecadienoic acid |
| 5,8-octadecadienoic acid | Sebaleic acid | Octadecadienoic acid |
| 5-hydroxy-(6E,8Z)-octadecadienoic acid | 5-HODE | Hydroxy-octadecadienoic acid |
| Prostaglandins | PGs | Eicosanoid |
| Leukotrienes | LTs | Eicosanoid |
| Resolvins | Rv | Specialized Pro-resolving Mediator |
| Protectins | PD | Specialized Pro-resolving Mediator |
| Maresins | MaR | Specialized Pro-resolving Mediator |
| Linoleic acid | LA | Polyunsaturated fatty acid (Omega-6) |
| α-Linolenic acid | ALA | Polyunsaturated fatty acid (Omega-3) |
| Arachidonic acid | AA | Polyunsaturated fatty acid (Omega-6) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10-,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMHFYOIJMUMN-HSINTONASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\C=C\C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858268 | |
| Record name | (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021188-25-9 | |
| Record name | (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Occurrence and Distribution of 6e,8z 5 Oxooctadeca 6,8 Dienoic Acid
Endogenous Presence in Mammalian Systems
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid is recognized as a human metabolite. nih.gov Its formation is intrinsically linked to the unique lipid composition of human skin.
Detection and Quantification in Human Biological Specimens
The detection of this compound, often referred to in scientific literature as 5-oxo-ODE (5-oxo-octadecadienoic acid), has been achieved in in vitro studies using human cells. Analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and Fourier transform mass spectrometry (FTMS) have been employed to identify metabolites of its precursor, sebaleic acid. nih.gov In studies involving human neutrophils stimulated in the presence of sebaleic acid, distinct peaks corresponding to its metabolites, including 5-oxo-ODE, have been identified. nih.gov
While methods for its detection are established, specific quantitative data on the physiological concentrations of this compound in human biological specimens such as blood, tissues, or sebum remain to be extensively documented in the reviewed literature. However, methods for quantifying similar oxylipins, such as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), have been developed using techniques like liquid chromatography-mass spectrometry, suggesting that similar approaches could be applied for the precise measurement of this compound.
Cellular and Tissue-Specific Localization of this compound Production
The production of this compound is localized to specific cell types, primarily those involved in inflammatory processes and skin biology.
Human neutrophils have been identified as a primary site for the synthesis of this compound. nih.govplasticsurgerykey.com These immune cells metabolize sebaleic acid through the 5-lipoxygenase (5-LOX) pathway. nih.govresearchgate.net The initial step involves the conversion of sebaleic acid to 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE). nih.gov Subsequently, the enzyme 5-hydroxyeicosanoid dehydrogenase, present in neutrophils, oxidizes 5-HODE to form this compound. nih.govplasticsurgerykey.com
In addition to neutrophils, human keratinocytes are also capable of producing this compound. nih.govplasticsurgerykey.com These cells, which are the primary cell type in the epidermis, also possess the enzyme 5-hydroxyeicosanoid dehydrogenase. This allows them to convert 5-HODE, which can be produced by neutrophils, into this compound. nih.gov This metabolic cooperation between neutrophils and keratinocytes highlights a potential communication pathway within the skin.
Precursors and Metabolic Intermediates of this compound
The biosynthesis of this compound is dependent on the availability of its specific precursor fatty acid.
Role of Sebaleic Acid as a Primary Substrate
Sebaleic acid ((5Z,8Z)-octadeca-5,8-dienoic acid) is the primary precursor for the endogenous production of this compound. nih.govplasticsurgerykey.com Sebaleic acid is a unique and major polyunsaturated fatty acid found in human sebum and on the skin's surface. nih.govnih.gov Its formation is a result of the elongation and further desaturation of sapienic acid, another fatty acid characteristic of human sebum. plasticsurgerykey.commdpi.com The metabolism of sebaleic acid by neutrophil 5-lipoxygenase initiates the cascade that leads to the formation of this compound. nih.gov
Conversion from 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE)
The immediate precursor to this compound is 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) . nih.govnih.gov This conversion is a critical step in its biosynthesis and is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) . nih.govnih.gov This enzyme is not exclusive to the formation of this particular oxo-fatty acid; it is also involved in the metabolism of other 5-hydroxy fatty acids. The reaction involves the oxidation of the hydroxyl group at the 5th carbon position of 5-HODE to a ketone group, resulting in the formation of this compound.
The activity of 5-HEDH, and thus the production of this compound, is stimulated by conditions of oxidative stress. nih.gov For instance, in neutrophils, the conversion is enhanced by substances like phorbol (B1677699) myristate acetate, while in keratinocytes, exposure to t-butyl-hydroperoxide, an inducer of oxidative stress, boosts its formation. nih.gov
Comparative Analysis of this compound Distribution Across Species and Biological Compartments
As established, the distribution of this compound is believed to be predominantly, if not exclusively, within humans due to the unique presence of its precursor, sebaleic acid, in human sebum. nih.govplasticsurgerykey.com While comprehensive quantitative data on its concentration in various human tissues and fluids is limited in publicly available research, its presence and activity have been documented in specific human cell types.
The following table provides a comparative overview of the known distribution and activity of this compound.
| Biological Compartment/Cell Type | Species | Presence/Activity of this compound | Research Findings |
| Neutrophils | Human | Present and Biologically Active | Human neutrophils convert sebaleic acid into 5-HODE and subsequently into this compound. nih.govnih.gov This compound is a potent chemoattractant for neutrophils, with an EC50 for chemotaxis of approximately 85 nM. nih.gov It stimulates actin polymerization in neutrophils with an EC50 of around 10 nM. nih.gov |
| Keratinocytes | Human | Present | Human keratinocytes can convert 5-HODE to this compound, particularly under conditions of oxidative stress. nih.gov |
| Sebum | Human | Precursor (Sebaleic Acid) is abundant | Sebaleic acid, the precursor to 5-HODE and this compound, is a major polyunsaturated fatty acid in human sebum. nih.govatamankimya.com |
| Other Mammals | Non-human | Unlikely to be present | The precursor, sebaleic acid, is considered unique to human sebum, making the widespread occurrence of this compound in other mammals improbable. plasticsurgerykey.com |
It is important to note that while the presence of this compound has been identified, precise physiological concentrations in various human biological fluids such as blood or inflammatory exudates have not been extensively reported in the scientific literature. The research to date has primarily focused on its formation in specific cell types and its potent biological activities, particularly in the context of inflammation.
Biosynthesis and Enzymatic Pathways of 6e,8z 5 Oxooctadeca 6,8 Dienoic Acid
Enzymatic Pathways Governing (6E,8Z)-5-oxooctadeca-6,8-dienoic acid Formation
The synthesis of 5-oxo-ODE is a specialized metabolic pathway, with key enzymatic steps identified in immune cells and skin cells.
Proposed Enzyme Systems in Neutrophils
In human neutrophils, the biosynthesis of 5-oxo-ODE originates from sebaleic acid, the primary polyunsaturated fatty acid found in human sebum. The proposed enzymatic pathway involves two key enzymes:
5-Lipoxygenase (5-LO): The initial step is the conversion of sebaleic acid to 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE). nih.gov This reaction is catalyzed by 5-lipoxygenase, an enzyme highly expressed in leukocytes. nih.govatsjournals.org 5-LO introduces a hydroxyl group at the C5 position of the fatty acid chain.
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH): The subsequent and final step is the oxidation of 5-HODE to 5-oxo-ODE. nih.gov This conversion is carried out by 5-hydroxyeicosanoid dehydrogenase, a microsomal enzyme that is dependent on the cofactor NADP+. nih.govwikipedia.org 5-HEDH is highly specific for 5(S)-hydroxy fatty acids with a trans double bond at the C6 position. atsjournals.orgnih.gov
The pathway in neutrophils can be summarized as follows: Sebaleic Acid → 5-HODE → this compound
| Precursor | Enzyme | Product |
|---|---|---|
| Sebaleic acid | 5-Lipoxygenase (5-LO) | 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) |
| 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | This compound |
Proposed Enzyme Systems in Keratinocytes
Human keratinocytes are also capable of producing 5-oxo-ODE from 5-HODE, indicating the presence of 5-HEDH activity in these skin cells. nih.gov The expression of 5-lipoxygenase (5-LO) has been detected in human keratinocytes, particularly as the cells differentiate. nih.gov This suggests that keratinocytes possess the necessary enzymatic machinery to synthesize 5-oxo-ODE from sebaleic acid, which is abundant in the skin environment. nih.gov
The proposed pathway in keratinocytes mirrors that in neutrophils:
5-Lipoxygenase (5-LO): While direct evidence for the conversion of sebaleic acid by 5-LO in keratinocytes is less detailed than in neutrophils, the presence and induction of 5-LO gene expression in these cells strongly support its role in the initial hydroxylation step. nih.gov
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH): Keratinocytes convert 5-HODE to 5-oxo-ODE, a reaction stimulated by oxidative stress. nih.gov This confirms the activity of 5-HEDH in these cells.
Regulation of Biosynthetic Processes
The synthesis of 5-oxo-ODE is not a constitutive process but is instead dynamically regulated by various cellular signals and states, ensuring that this potent mediator is produced in response to specific stimuli.
Modulation by Cellular Activators (e.g., Phorbol (B1677699) Myristate Acetate)
The formation of 5-oxo-ODE in neutrophils is significantly stimulated by the cellular activator Phorbol Myristate Acetate (PMA). nih.gov The mechanism of this stimulation is linked to the activation of NADPH oxidase. nih.gov PMA activates NADPH oxidase, leading to the rapid consumption of NADPH and a corresponding increase in the intracellular concentration of NADP+. nih.gov As 5-HEDH is an NADP+-dependent enzyme, the elevated NADP+/NADPH ratio dramatically enhances the conversion of 5-HODE to 5-oxo-ODE. nih.govwikipedia.orgnih.gov In monocytes, PMA has also been shown to stimulate the formation of the related compound 5-oxo-ETE, further supporting the role of protein kinase C activation in upregulating this pathway. nih.gov
Induction by Oxidative Stress
In human keratinocytes, the synthesis of 5-oxo-ODE is notably increased in response to oxidative stress, such as that induced by t-butyl-hydroperoxide. nih.gov Similar to the action of PMA in neutrophils, oxidative stress leads to an increase in the intracellular NADP+/NADPH ratio. nih.govwikipedia.org This shift in the cofactor balance provides the necessary NADP+ for 5-HEDH to efficiently catalyze the oxidation of 5-HODE to 5-oxo-ODE. nih.govwikipedia.org Therefore, conditions of oxidative stress can trigger the production of this inflammatory mediator in the skin.
| Regulator | Affected Cell Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Phorbol Myristate Acetate (PMA) | Neutrophils | Activates NADPH oxidase, increasing the NADP+/NADPH ratio. nih.gov | Increased 5-oxo-ODE synthesis. nih.gov |
| Oxidative Stress (e.g., t-butyl-hydroperoxide) | Keratinocytes | Increases the NADP+/NADPH ratio. nih.govnih.gov | Increased 5-oxo-ODE synthesis. nih.gov |
Transcriptional and Post-Translational Control of Related Enzymes
The regulation of the key enzymes in the 5-oxo-ODE biosynthetic pathway, 5-lipoxygenase (5-LO) and 5-hydroxyeicosanoid dehydrogenase (5-HEDH), occurs at multiple levels.
5-Lipoxygenase (5-LO):
Transcriptional Control: The expression of the 5-LO gene (ALOX5) can be induced in human keratinocytes upon differentiation. nih.gov In other cell types, such as HL-60 cells, differentiating agents can increase 5-LO mRNA levels, suggesting transcriptional or post-transcriptional regulation. nih.gov
Post-Translational Control: The activity of 5-LO is subject to post-transcriptional regulation through alternative splicing and nonsense-mediated mRNA decay, which can control the levels of functional 5-LO mRNA. nih.gov Furthermore, 5-LO activity is allosterically regulated by factors such as calcium ions and ATP, and its activity is stimulated by association with membranes, particularly those containing phosphatidylcholine. atsjournals.org The enzyme's activation also requires the presence of hydroperoxides to convert the inactive ferrous iron in its active site to the active ferric form. atsjournals.org
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH):
Transcriptional Control: To date, the gene encoding 5-HEDH has not been cloned or its structure fully characterized. wikipedia.org This lack of fundamental genetic information has precluded studies on its transcriptional regulation.
Post-Translational Control: The primary mode of regulating 5-HEDH activity appears to be at the level of cofactor availability. The enzyme's activity is highly dependent on the NADP+/NADPH ratio. nih.govwikipedia.org High levels of NADP+ promote the conversion of 5-HODE to 5-oxo-ODE, while high levels of NADPH favor the reverse reaction and inhibit the forward reaction. nih.govwikipedia.org There is currently no evidence for other significant post-translational modifications, such as phosphorylation or ubiquitination, that regulate 5-HEDH activity.
Interplay with Other Fatty Acid Oxidation Pathways
Relationship to Lipoxygenase (LOX) and Cytochrome P450 (CYP) Pathways
The formation of this compound from its precursor, sebaleic acid, is a clear example of a transcellular biosynthetic pathway that relies on the sequential action of enzymes from different families, including a key lipoxygenase.
The initial and rate-limiting step in the conversion of sebaleic acid is catalyzed by 5-lipoxygenase (5-LOX) . nih.govnih.gov This enzyme, predominantly found in leukocytes such as neutrophils, introduces a hydroperoxy group at the C-5 position of sebaleic acid. nih.govnih.gov This is subsequently reduced to a hydroxyl group, yielding 5(S)-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE). nih.gov The stereospecificity of this reaction, producing the S-enantiomer, is a hallmark of enzymatic catalysis by 5-LOX. nih.gov The activity of 5-LOX is crucial, as inhibition of this enzyme or its activating protein (FLAP) significantly reduces the production of both 5-HODE and its downstream metabolite, this compound. nih.gov The subsequent oxidation of the 5-hydroxyl group of 5-HODE to the 5-oxo group is carried out by a specific NADP+-dependent dehydrogenase known as 5-hydroxyeicosanoid dehydrogenase (5-HEDH) , which is present in both neutrophils and keratinocytes. nih.govnih.gov
While the primary pathway to this compound involves 5-LOX, the Cytochrome P450 (CYP) superfamily of enzymes also plays a role in the further metabolism of this and related compounds. Specifically, the enzyme LTB4 20-hydroxylase (CYP4F3) is suggested to be responsible for the hydroxylation of both 5-HODE and this compound at the ω-end (C-18) of the fatty acid chain. researchgate.net This leads to the formation of 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid and 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid, respectively. nih.gov CYP enzymes are well-known for their role in metabolizing a wide range of endogenous and exogenous compounds, including fatty acids, and their involvement in the metabolism of sebaleic acid-derived oxylipins demonstrates the integration of these different oxidative pathways. nih.gov
| Enzyme | Substrate | Product | Cell Type |
|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | Sebaleic acid | 5(S)-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | Neutrophils |
| 5-Hydroxyeicosanoid dehydrogenase (5-HEDH) | 5(S)-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | This compound | Neutrophils, Keratinocytes |
| LTB4 20-hydroxylase (CYP4F3) | 5(S)-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid | Neutrophils |
| LTB4 20-hydroxylase (CYP4F3) | This compound | 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid | Neutrophils |
Non-Enzymatic Lipid Peroxidation Leading to Oxylipin Formation
In addition to the highly specific enzymatic pathways, polyunsaturated fatty acids can undergo non-enzymatic oxidation, also known as lipid peroxidation. nih.gov This process is typically initiated by reactive oxygen species (ROS) and results in the formation of a diverse array of oxidized lipid products. nih.gov Unlike enzymatic reactions that produce specific stereoisomers, non-enzymatic peroxidation leads to the formation of racemic mixtures of hydroperoxides, hydroxides, and other oxygenated derivatives. nih.gov
While the biosynthesis of this compound in neutrophils is clearly defined as an enzymatic process due to its stereospecificity, the potential for non-enzymatic oxidation of its precursor, sebaleic acid, exists, particularly in environments with high oxidative stress. nih.govnih.gov Such conditions could lead to the formation of various positional and stereoisomers of hydroxylated and ketonated octadecadienoic acids. However, the contribution of non-enzymatic pathways to the specific formation of this compound is considered to be minor compared to the highly efficient and specific enzymatic conversion observed in inflammatory cells. nih.govnih.gov
| Characteristic | Enzymatic Oxidation (e.g., LOX, CYP) | Non-Enzymatic Lipid Peroxidation |
|---|---|---|
| Catalyst | Specific enzymes (e.g., 5-Lipoxygenase) | Reactive Oxygen Species (ROS) |
| Specificity | High substrate and product specificity (regio- and stereospecific) | Low specificity, produces a mixture of isomers |
| Products | Specific stereoisomers (e.g., 5(S)-HODE) | Racemic mixtures of various oxidized lipids |
| Regulation | Tightly regulated by cellular signaling pathways | Dependent on the levels of oxidative stress |
Metabolism and Degradation of 6e,8z 5 Oxooctadeca 6,8 Dienoic Acid
Identification of Downstream Metabolites and Their Biological Fate
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid (5-oxo-ODE) is itself a metabolite, formed from the oxidation of 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) in human neutrophils and keratinocytes. 5-HODE, in turn, is a product of sebaleic acid metabolism. Human neutrophils are capable of converting sebaleic acid into several products, including 5-HODE, 5-oxo-ODE, 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid, and 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid.
While the specific downstream metabolites of 5-oxo-ODE have not been definitively characterized, it is hypothesized that they are structurally analogous to those of 5-oxo-ETE. The metabolism of 5-oxo-ETE results in a significant reduction in its biological activity. Potential downstream metabolites of 5-oxo-ODE and their predicted biological significance are outlined below.
| Potential Metabolite of this compound | Precursor | Metabolic Pathway | Anticipated Biological Activity |
|---|---|---|---|
| ω-hydroxylated derivatives (e.g., 18-hydroxy-5-oxo-ODE) | This compound | ω-oxidation | Significantly reduced chemoattractant activity |
| Reduced metabolites (e.g., 6,7-dihydro-5-oxo-ODE) | This compound | Reduction of the Δ6 double bond | Substantially lower potency compared to the parent compound |
| 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | This compound | Reduction of the 5-oxo group | Significantly less potent as a chemoattractant |
| Glutathione conjugate of 5-oxo-ODE | This compound | Conjugation with glutathione | Likely inactive and targeted for excretion |
Enzymatic Pathways of Catabolism and Inactivation
The catabolism of this compound is presumed to follow several enzymatic pathways that lead to its inactivation. These pathways are primarily inferred from studies on other 5-oxo fatty acids.
Reduction by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH): The enzyme responsible for the formation of 5-oxo-ODE from 5-HODE, 5-HEDH, catalyzes a reversible reaction. Therefore, the reduction of the 5-oxo group back to a hydroxyl group, reforming 5-HODE, represents a key inactivation step. 5-HEDH exhibits a high degree of specificity for 5(S)-hydroxy fatty acids with a trans double bond at the 6-position and a chain length of at least 16 carbons.
ω-Oxidation: This is a major metabolic pathway for many fatty acids and eicosanoids. It involves the hydroxylation of the terminal methyl group (ω-carbon), followed by further oxidation to a dicarboxylic acid. This process significantly increases the water solubility of the molecule, facilitating its excretion.
Reduction of Double Bonds: A Ca2+/calmodulin-dependent Δ6-reductase has been identified to metabolize 5-oxo-ETE to its 6,7-dihydro derivative. A similar enzymatic activity may be involved in the reduction of the double bonds in 5-oxo-ODE, leading to its inactivation.
β-Oxidation: As a fatty acid, it is highly probable that 5-oxo-ODE can be degraded through the mitochondrial β-oxidation pathway. This process would involve the sequential removal of two-carbon units from the carboxyl end of the molecule, ultimately leading to its complete breakdown and the generation of energy.
Glutathione S-Transferases (GSTs): These enzymes are known to catalyze the conjugation of electrophilic compounds with glutathione. Oxo-fatty acids, including 13-oxooctadecadienoic acid, have been shown to be substrates or inducers of GSTs. It is plausible that GSTs play a role in the detoxification of 5-oxo-ODE by conjugating it with glutathione.
Half-Life and Turnover Rates in Biological Systems
There is currently no specific data available on the half-life and turnover rates of this compound in biological systems. However, bioactive lipid mediators, such as oxylipins, are generally characterized by a short half-life in vivo. Their potent biological effects necessitate tight regulation, which is achieved through rapid synthesis, signaling, and subsequent metabolic inactivation. The rapid clearance of these molecules prevents prolonged and potentially detrimental cellular activation.
Studies on other oxidized fatty acids, such as 13-hydroxyoctadecadienoic acid (13-HODE), have indicated a very short plasma half-life. While direct extrapolation is not possible, it suggests that 5-oxo-ODE is also likely to be rapidly cleared from the circulation and tissues. The turnover of fatty acids in adipose tissue, a major storage site, is a slower process, but the turnover of signaling lipids in the context of inflammation and cellular activation is expected to be much more dynamic.
Mechanisms of Conjugation and Excretion
The mechanisms of conjugation and excretion of this compound are thought to be similar to those of other oxidized fatty acids, aiming to increase their water solubility to facilitate removal from the body.
Conjugation:
The primary conjugation reaction for oxo-fatty acids is likely the formation of glutathione S-conjugates. This reaction is catalyzed by glutathione S-transferases (GSTs) and renders the molecule more hydrophilic. The resulting glutathione conjugate is then typically further metabolized before excretion.
Excretion:
Biological Activities and Molecular Mechanisms of 6e,8z 5 Oxooctadeca 6,8 Dienoic Acid
Role as a Granulocyte Chemoattractant
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid has been identified as a potent chemoattractant for granulocytes, a category of white blood cells that includes neutrophils, eosinophils, and basophils. Human neutrophils can metabolize sebaleic acid, a major fatty acid found in human sebum, into this compound. This conversion highlights a pathway by which a common skin surface lipid can be transformed into a powerful signaling molecule capable of recruiting immune cells to a specific location. The chemoattractant properties of this compound suggest its involvement in initiating and amplifying the inflammatory response at sites of injury or infection.
Modulation of Inflammatory and Immune Responses
The influence of this compound extends beyond simple chemoattraction, playing a more complex role in the modulation of inflammatory and immune cascades.
Regulation of Leukocyte Migration and Function
As a potent chemoattractant, this compound directly influences the migration of leukocytes, guiding them toward inflammatory foci. This directed migration, or chemotaxis, is a fundamental process in the immune response, enabling phagocytic cells to reach pathogens and cellular debris. The production of this lipid mediator at sites of inflammation serves as a chemical beacon, orchestrating the influx of granulocytes to combat infection and clear damaged tissue.
Influence on Cytokine and Chemokine Production
While direct studies on the effect of this compound on cytokine and chemokine production are limited, research on analogous oxo-octadecadienoic acids provides valuable insights. For instance, a structurally similar compound, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in lipopolysaccharide-stimulated macrophages. This suggests that oxo-octadecadienoic acids may possess the capacity to modulate the cytokine milieu at inflammatory sites, potentially influencing the nature and intensity of the immune response. Further investigation is required to elucidate the specific effects of this compound on cytokine and chemokine profiles.
Cross-talk with Pro-inflammatory Lipid Mediators
The inflammatory cascade is a complex interplay of various signaling molecules, including a diverse array of lipid mediators. These mediators can have both pro-inflammatory and anti-inflammatory effects, and their balance is crucial in the progression and resolution of inflammation. While direct evidence of cross-talk between this compound and other pro-inflammatory lipid mediators is yet to be established, the enzymatic pathways that produce such molecules are often interconnected. The production of this compound from sebaleic acid by neutrophils occurs in the context of a broader lipid metabolic network that can generate a variety of bioactive lipids. Understanding how the synthesis and signaling of this compound are integrated with other lipid mediator pathways is an important area for future research.
Receptor-Mediated Signaling
The biological effects of lipid mediators are typically initiated by their interaction with specific cell surface or intracellular receptors.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play critical roles in the regulation of lipid metabolism and inflammation. Various fatty acids and their derivatives are known to be natural ligands for PPARs. Research on a related compound, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), has demonstrated its activity as a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist. This finding raises the possibility that this compound may also exert some of its biological effects through interaction with PPARs. Activation of PPARs can lead to the transcriptional regulation of genes involved in both metabolic and inflammatory pathways. The potential for this compound to act as a PPAR ligand warrants further investigation to fully understand its molecular mechanisms of action.
Data Tables
Table 1: Biological Activities of this compound
| Biological Activity | Description |
| Granulocyte Chemoattraction | Potently attracts granulocytes, including neutrophils, to sites of inflammation. |
| Regulation of Leukocyte Migration | Guides the directed migration (chemotaxis) of leukocytes. |
Table 2: Potential Molecular Mechanisms of this compound (based on related compounds)
| Molecular Mechanism | Description | Evidence from Related Compounds |
| Modulation of Cytokine Production | May influence the production of pro-inflammatory cytokines. | (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) inhibits TNF-α and IL-1β production. |
| Interaction with PPARs | May act as a ligand for Peroxisome Proliferator-Activated Receptors. | (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) is a PPARα agonist. |
Potential Engagement with G-Protein Coupled Receptors (GPCRs)
This compound has been identified as a potent ligand for the oxoeicosanoid (OXE) receptor, which is a G-protein coupled receptor (GPCR). The actions of 5-oxo-ODE are mediated through this receptor, which is also the target for the well-characterized inflammatory mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE). The OXE receptor is coupled to Gα(i/o) proteins.
The activation of the OXE receptor by its ligands, including 5-oxo-ETE and presumably 5-oxo-ODE, initiates intracellular signaling cascades that are inhibited by pertussis toxin, confirming the involvement of Gα(i/o) proteins. This activation leads to downstream effects such as intracellular calcium mobilization and the activation of the MEK/ERK and PI3K/Akt pathways. These signaling events are crucial for the chemotactic responses induced by these lipids. The OXE receptor is highly selective for 5-oxo-PUFAs.
Other Intracellular Receptor Interactions
There is currently no scientific literature available that describes the interaction of this compound with other intracellular receptors besides the potential interactions with PPARs as discussed above.
Effects on Cellular Processes and Gene Expression
The interaction of this compound with cellular receptors, particularly the OXE receptor, triggers a variety of cellular processes. As a potent chemoattractant for granulocytes, its primary effect is on cell migration, a key process in the inflammatory response.
While direct studies specifically investigating the effect of this compound on DNA-templated transcription from the RNA Polymerase II promoter are not available, its role as a ligand for both a GPCR and potentially for PPAR nuclear receptors strongly implies its involvement in the regulation of gene expression.
The activation of GPCRs can lead to the activation of various transcription factors through downstream signaling cascades, which in turn modulate the activity of RNA Polymerase II and the transcription of specific genes. Furthermore, if this compound does indeed act as a PPAR agonist, it would directly function as a ligand-activated transcription factor. In this role, it would recruit coactivators and modulate the transcription of target genes by RNA Polymerase II. The regulation of transcription is a fundamental mechanism by which PPARs exert their biological effects on metabolism and inflammation.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | 5-oxo-ODE |
| 13-oxo-9,11-octadecadienoic acid | 13-oxo-ODA |
| 9-oxo-10,12-octadecadienoic acid | 9-oxo-ODA |
| 13-oxo-octadecadienoic acid | 13-oxo-ODE |
| 5-oxo-eicosatetraenoic acid | 5-oxo-ETE |
| Peroxisome proliferator-activated receptor alpha | PPARα |
| Peroxisome proliferator-activated receptor gamma | PPARγ |
Impact on Lipid Metabolic Processes
Currently, there is a scarcity of direct evidence detailing the specific impact of this compound on lipid metabolic processes. However, as a metabolite of sebaleic acid, a major polyunsaturated fatty acid in human sebum, its formation is intrinsically linked to the metabolism of skin surface lipids. plasticsurgerykey.com The enzymatic oxidation of sebaleic acid to 5-oxo-ODE suggests a role in the local regulation of lipid signaling pathways within the skin. nih.gov
General studies on oxidized linoleic acid metabolites (OXLAMs), a class to which 5-oxo-ODE belongs, indicate that these molecules can influence lipid metabolism in various ways. For instance, some OXLAMs have been shown to affect the development of nonalcoholic steatohepatitis (NASH) by inducing liver mitochondrial dysfunction. nih.gov Furthermore, the metabolism of fatty acids is closely linked to the oxidative stress response, which can, in turn, influence the production of oxo-fatty acids. scilit.com
| Parameter | Observed Effect of Related Compounds | Potential Implication for this compound |
| Mitochondrial Function | OXLAMs can induce mitochondrial dysfunction in hepatocytes. nih.gov | May modulate mitochondrial activity in skin cells. |
| Inflammatory Signaling | Related oxo-fatty acids are involved in pro-inflammatory signaling cascades. | Could act as a local signaling molecule in skin inflammation. |
| Fatty Acid Oxidation | The balance of fatty acid metabolism is linked to the production of oxidized lipids. scilit.com | Its formation is indicative of active sebaleic acid metabolism and may influence downstream lipid pathways. |
Modulation of Cellular Growth and Differentiation
Furthermore, studies on other OXLAMs have demonstrated their ability to modulate key neurodevelopmental processes, such as axon outgrowth and dendritic arborization, suggesting a role for this class of molecules in cellular differentiation. researchgate.netnih.gov The metabolism of sapienic acid, the precursor to sebaleic acid, has also been linked to the regulation of cell proliferation in breast cancer cell lines. nih.gov Given that this compound is formed in keratinocytes, it is plausible that it may play a role in epidermal differentiation and turnover. nih.gov
| Cellular Process | Findings from Related Compounds | Postulated Role of this compound |
| Cell Proliferation | 5-oxo-ETE stimulates proliferation in certain cancer cells. escholarship.org | May influence the proliferation of keratinocytes or other skin cells. |
| Cell Differentiation | OXLAMs affect neuronal morphogenesis. researchgate.netnih.gov | Could be involved in the differentiation of epidermal cells. |
| Inflammatory Cell Recruitment | 5-oxo-ODE is a potent chemoattractant for neutrophils. nih.gov | May modulate the influx of immune cells, thereby indirectly affecting tissue growth and remodeling. |
Influence on Cellular Responses to Oxidative Stress
The formation of this compound is closely associated with conditions of oxidative stress. nih.gov In human keratinocytes, its production from 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) is stimulated by oxidative stress. nih.gov This suggests that this compound may be a biomarker or a mediator of the cellular response to oxidative insults.
The broader class of OXLAMs is known to be generated during oxidative stress and can contribute to both pro- and anti-inflammatory responses. nih.gov The interplay between fatty acid metabolism and the oxidative stress response is complex; while oxidative stress can lead to the formation of oxidized lipids, these lipids can, in turn, modulate cellular redox signaling and antioxidant defenses. nih.gov The production of this compound in neutrophils, which are key players in the inflammatory and oxidative stress response, further underscores its potential role in these processes. nih.gov
| Cell Type | Stimulus for Formation | Potential Functional Consequence |
| Keratinocytes | Oxidative stress | May act as a signaling molecule in the skin's defense against oxidative damage. |
| Neutrophils | Phorbol (B1677699) myristate acetate (PMA), a potent activator of the respiratory burst and oxidative stress. | Could be involved in the chemotactic response of neutrophils to sites of inflammation and oxidative stress. nih.gov |
Mechanisms of Action at Subcellular and Organelle Levels
The precise subcellular and organelle-level mechanisms of action for this compound have not been elucidated. However, by examining the activities of structurally similar lipids, potential pathways can be inferred. The well-studied analogue, 5-oxo-ETE, exerts its effects by binding to a specific G-protein coupled receptor, OXER1, which is expressed on the plasma membrane of various inflammatory cells. nih.gov This interaction triggers downstream signaling cascades, including calcium mobilization and the activation of pathways leading to chemotaxis and degranulation. nih.gov It is plausible that this compound may also interact with cell surface receptors to initiate its biological effects, particularly its chemoattractant properties for neutrophils. nih.gov
At the organelle level, OXLAMs have been shown to impact mitochondrial function. nih.gov This suggests that this compound could potentially influence cellular energy metabolism and the generation of reactive oxygen species within mitochondria. The enzymatic machinery responsible for its synthesis, such as 5-lipoxygenase and 5-hydroxyeicosanoid dehydrogenase, are localized in specific subcellular compartments, which would dictate the localized production and action of this lipid mediator. nih.gov
Physiological and Pathophysiological Roles of 6e,8z 5 Oxooctadeca 6,8 Dienoic Acid
Contribution to Skin Homeostasis and Lipid Barrier Function
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid is intrinsically linked to the biochemical environment of the skin. It is a metabolite of sebaleic acid, which is recognized as a major polyunsaturated fatty acid present in human sebum and on the surface of the skin. theclinivex.com The production of this compound occurs through the metabolic conversion of its precursor, 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE), a reaction that takes place in human keratinocytes. Notably, this conversion is stimulated by conditions of oxidative stress, such as the presence of t-butyl-hydroperoxide, suggesting a responsive role of this compound to cellular insults in the skin.
The localization of its precursor in sebum and its synthesis by keratinocytes point towards a potential contribution to the maintenance of skin homeostasis. While its direct role in the formation and function of the lipid barrier has not been extensively detailed in current research, its origin from key lipid components of the skin surface suggests a plausible, yet-to-be-fully-elucidated involvement.
Metabolic Origin of this compound in Skin
| Precursor | Metabolite | Converting Cells | Stimulus |
|---|---|---|---|
| Sebaleic acid | 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | Human Neutrophils | - |
Involvement in Acute Inflammatory Conditions
A significant body of research highlights the potent pro-inflammatory activities of this compound, particularly its role as a chemoattractant for granulocytes. Human neutrophils, key cellular players in the acute inflammatory response, metabolize sebaleic acid into several products, including this compound. This conversion is part of a larger inflammatory cascade, and the resulting oxo-fatty acid is a powerful chemoattractant for neutrophils.
The process is stimulated in neutrophils by phorbol (B1677699) myristate acetate, a known activator of inflammatory signaling pathways. This positions this compound as a mediator in the amplification of acute inflammation, recruiting immune cells to sites of injury or infection.
Products of Sebaleic Acid Metabolism by Human Neutrophils
| Metabolite | Chemical Name |
|---|---|
| 5-HODE | 5-hydroxy-(6E,8Z)-octadecadienoic acid |
| 5-oxo-ODE | This compound |
| 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid | (5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid) |
Potential Role in Chronic Inflammatory Diseases
Currently, there is a notable lack of specific research into the direct role of this compound in the context of chronic inflammatory diseases. While its involvement in acute inflammation is established, its sustained production and long-term effects in chronic conditions remain an area for future investigation.
Exploration of its Metabolite Status in Disease Biomarker Research
The presence of this compound as a metabolite of a major sebum component, and its link to inflammatory processes, suggests its potential as a biomarker for certain skin or inflammatory conditions. However, to date, there are no specific studies that have explored or validated its use as a disease biomarker in clinical or research settings. This area remains a promising but unexplored field of study.
Influence on Cellular Signaling Associated with Metabolic Pathways
While commercial suppliers suggest a broad involvement of this compound in various signaling pathways including metabolism, specific, peer-reviewed research detailing its direct influence on cellular signaling associated with metabolic pathways is currently limited. The synthesis of this compound being stimulated by oxidative stress points to a connection with cellular stress-response pathways, but a detailed map of its interactions with metabolic signaling cascades has not yet been established.
Structure Activity Relationship Sar Studies and Synthetic Modifications of 6e,8z 5 Oxooctadeca 6,8 Dienoic Acid
Elucidation of Specific Structural Motifs Critical for Biological Activity
The potency of (6E,8Z)-5-oxooctadeca-6,8-dienoic acid as an agonist for the OXE receptor is highly dependent on distinct structural motifs. The OXE receptor demonstrates high selectivity for 5-oxo polyunsaturated fatty acids, and minor alterations to the structure of these ligands can lead to a dramatic loss of biological activity. nih.gov
Importance of (6E,8Z)-Dienoyl System
The conjugated dienoyl system, specifically with a (6E,8Z) geometry, is a crucial determinant for the biological activity of 5-oxo fatty acids. The OXE receptor exhibits a high degree of selectivity for ligands that possess at least two double bonds, particularly at the 6- and 8-positions. nih.gov this compound is among the most potent ligands for this receptor. nih.gov
The enzyme responsible for the synthesis of 5-oxo fatty acids, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), also displays a requirement for a 6-trans double bond in its substrates. nih.govnih.gov This enzymatic preference underscores the importance of the trans configuration at the 6-position for the endogenous production of these signaling molecules. While direct SAR studies on the (8Z) double bond are less detailed, the high potency of the naturally occurring (6E,8Z) isomer suggests that this specific geometry is optimal for receptor binding and activation.
Role of the 5-Oxo Group
The 5-oxo group is another indispensable feature for the high-potency activation of the OXE receptor. The precursor to this compound, 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE), is significantly less potent in eliciting cellular responses such as neutrophil activation. This indicates that the oxidation of the hydroxyl group at the 5-position to a ketone is a critical step in generating a highly active ligand.
Furthermore, a free carboxyl group at the C-1 position is vital for activity. Esterification of the carboxyl group of the related compound 5-oxo-ETE leads to a significant reduction in potency, highlighting the necessity of the acidic head group for effective interaction with the receptor. nih.gov
Rational Design and Synthesis of Analogs for Mechanistic Probing
The synthesis of analogs of this compound and related 5-oxo fatty acids has been instrumental in defining the structural requirements for OXE receptor activation. These studies often involve systematic modifications of the carbon chain length, the degree of unsaturation, and the nature of the functional groups.
For instance, a study comparing a series of 5-oxo-6E,8Z-dienoic acids with varying chain lengths revealed that the C18 analog, this compound, was a potent agonist, whereas analogs with shorter chains (C12, C14, and C16) exhibited significantly reduced or no activity. This demonstrates the importance of a sufficient chain length for effective receptor binding.
The synthesis of these analogs often employs standard methods of organic chemistry, such as Wittig reactions or other olefination methods to construct the dienoyl system with the desired stereochemistry, and oxidation of a corresponding alcohol to install the 5-oxo group. The modular nature of these syntheses allows for the creation of a diverse range of analogs for detailed SAR studies.
Table 1: Activity of 5-oxo-Dienoic Acid Analogs with Varying Chain Lengths
| Compound | Chain Length | Relative Activity |
|---|---|---|
| 5-oxo-dodeca-6,8-dienoic acid | C12 | No appreciable activity |
| 5-oxo-tetradeca-6,8-dienoic acid | C14 | No appreciable activity |
| 5-oxo-hexadeca-6,8-dienoic acid | C16 | Weak partial agonist |
| This compound | C18 | Potent agonist |
Stereochemical Requirements for Receptor Binding and Efficacy
The high selectivity of the OXE receptor for its ligands points to strict stereochemical requirements for binding and efficacy. The enzyme 5-HEDH is highly selective for the (5S)-hydroxyl group of its substrates, which in turn leads to the production of the (5S)-configured 5-oxo fatty acids, though the stereocenter is lost upon oxidation. nih.gov
Development of Affinity Probes and Research Tools Based on this compound Scaffold
The development of affinity probes based on the this compound scaffold is an important area of research for studying the OXE receptor. These tools can be used to identify and characterize the receptor in different tissues and cell types, to investigate receptor trafficking, and to screen for novel ligands.
One common approach for creating such probes is to introduce a "handle" for downstream applications, such as a terminal alkyne or azide (B81097) for use in "click chemistry." This allows for the covalent attachment of reporter molecules like fluorophores or biotin. For example, a synthetic analog of this compound could be prepared with a terminal alkyne at the ω-end of the fatty acid chain. This modification, being distant from the key pharmacophoric elements (the 5-oxo group and the dienoyl system), is less likely to interfere with receptor binding.
Another strategy involves the incorporation of a radiolabel, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), into the molecule. Radiolabeled ligands are invaluable for quantitative binding assays and for autoradiographic localization of receptors in tissues. The synthesis of such probes requires specialized techniques to introduce the radioisotope at a specific position in the molecule. These research tools are essential for advancing our understanding of the biological roles of this compound and its receptor.
Advanced Analytical Methodologies for Research on 6e,8z 5 Oxooctadeca 6,8 Dienoic Acid
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Absolute Quantificationnih.govnih.gov
High-resolution liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of oxylipins like (6E,8Z)-5-oxooctadeca-6,8-dienoic acid. Platforms such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry offer high mass accuracy and resolution, enabling the confident identification and quantification of target analytes in intricate matrices like plasma or sebum extracts. nih.gov
A typical LC-MS method for oxo-octadecadienoic acids (oxo-ODEs) involves reversed-phase chromatography, often using a C18 column, to separate the different fatty acids. nih.gov A gradient elution with a mobile phase system, for instance, combining an aqueous solution with acetonitrile (B52724) and acetic acid, with a second mobile phase of acetonitrile and isopropanol, allows for the effective separation of various lipid species prior to their introduction into the mass spectrometer. nih.gov
Table 1: Illustrative LC-MS Parameters for Oxo-Octadecadienoic Acid Analysis
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | Reversed-Phase C18 (e.g., 3 µm, 2 mm x 150 mm) nih.gov |
| Mobile Phase A | Water : Acetonitrile : Acetic Acid (90:10:0.04, v/v/v) nih.gov |
| Mobile Phase B | Acetonitrile : Isopropanol (80:20, v/v) nih.gov |
| Flow Rate | 0.2-0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode nih.gov |
| Analysis Mode | Q-TOF or Triple Quadrupole (QqQ) nih.govresearchgate.net |
| Acquisition | Full Scan and Tandem MS (MS/MS) or Multiple Reaction Monitoring (MRM) |
This table represents typical parameters and may be optimized for specific applications.
Targeted Lipidomics Approaches
Targeted lipidomics focuses on the measurement of a predefined set of lipid molecules, offering higher sensitivity and specificity compared to untargeted approaches. nih.govmanchester.ac.uk For this compound, a targeted strategy using LC-MS/MS is ideal. This involves monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). nih.govresearchgate.net
The principle of MRM involves selecting the deprotonated molecule of this compound ([M-H]⁻, m/z 293.2) in the first quadrupole, subjecting it to collision-induced dissociation (CID) in the second quadrupole, and then monitoring for a specific, characteristic fragment ion in the third quadrupole. nih.govmpi-cbg.de This two-stage mass filtering significantly reduces chemical noise and enhances the signal for the analyte of interest, allowing for precise quantification even at very low concentrations. mpi-cbg.denih.gov The development of such assays is crucial for tracking specific biomarkers and understanding metabolic pathways. metabolon.com
Isotope-Dilution Mass Spectrometry for Enhanced Accuracy
For the most accurate and precise absolute quantification, isotope-dilution mass spectrometry is the gold standard. nih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte—for instance, this compound containing deuterium (B1214612) (²H) or carbon-13 (¹³C)—to the sample at the earliest stage of preparation. nih.gov
A study on the structurally similar compound 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) successfully used a tetradeuterated analog as an internal standard. mpi-cbg.denih.gov This internal standard co-elutes with the endogenous, unlabeled compound and exhibits the same ionization efficiency and fragmentation behavior, but is distinguished by its higher mass. nih.gov By measuring the ratio of the signal from the endogenous analyte to that of the isotope-labeled standard, any variations in sample extraction, recovery, and instrument response can be effectively normalized. nih.gov This approach compensates for sample loss during processing and corrects for matrix effects, leading to highly accurate quantification, with detection limits potentially reaching the picogram-per-sample range. mpi-cbg.denih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profilingresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive profiling of fatty acids in biological samples, including those from skin sebum. nih.govcapes.gov.br Due to the low volatility of fatty acids, a chemical derivatization step is necessary to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). nih.gov This process involves reacting the sample extract with a methylating agent. Other reagents can be used to form different non-polar derivatives. nih.govunipi.it
Once derivatized, the sample is injected into the GC, where the FAMEs are separated based on their boiling points and polarity on a long capillary column. nih.gov High-polarity columns, such as those with a cyanopropyl stationary phase, are particularly effective for separating complex mixtures of fatty acid isomers. nih.govresearchgate.net The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each, allowing for identification based on fragmentation patterns and retention times. GC-MS has been successfully applied to study the sebum lipidome in various skin conditions. nih.gov
Table 2: Typical GC-MS Workflow for Fatty Acid Profiling
| Step | Description |
|---|---|
| 1. Extraction | Lipids are extracted from the biological matrix (e.g., sebum, plasma) using an appropriate solvent system. nih.gov |
| 2. Derivatization | Carboxylic acid groups are converted to volatile esters (e.g., FAMEs) using reagents like BF₃-methanol or trimethylsilyating agents like BSTFA. nih.govunipi.it |
| 3. GC Separation | The derivatized sample is injected into a GC equipped with a high-polarity capillary column (e.g., cyanopropyl phase) for isomer separation. nih.gov |
| 4. MS Detection | Eluted compounds are ionized (typically by Electron Ionization) and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments. |
| 5. Identification | Compounds are identified by comparing their mass spectra and retention times to those of known standards or spectral libraries (e.g., NIST). nih.gov |
Sample Preparation and Extraction Protocols for Complex Biological Matricesnih.gov
The quality of analytical data is highly dependent on the sample preparation and extraction protocol. For oxylipins like this compound, which are often present at low concentrations and can be unstable, the extraction method must be efficient and minimize analyte degradation. researchgate.net
When analyzing oxylipins from blood or cell cultures, it is crucial to perform extraction steps under cold conditions and often in the presence of antioxidants to prevent auto-oxidation. nih.gov Common methods include protein precipitation (PPT) with a water-miscible organic solvent like methanol, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration. nih.govresearchgate.net For oxo-ODEs specifically, a protocol involving base hydrolysis to release esterified fatty acids, followed by acidification and extraction with a non-polar solvent like hexane, has been proven effective. nih.gov
For skin-based research, sebum can be collected non-invasively using methods like absorbent Sebutape patches or adhesive films, which are then subjected to lipid extraction. researchgate.netmetwarebio.com This approach is well-suited for metabolomic studies aiming to identify biomarkers for skin conditions. metwarebio.com
Development of Novel Chromatographic Separations for Isomeric Resolution
A significant analytical challenge in fatty acid research is the separation of isomers, which have the same chemical formula but different structures. This compound has several positional and geometric (cis/trans) isomers, and distinguishing between them is vital as they may have different biological activities.
Advanced chromatographic techniques are employed to achieve this separation. In GC, the use of highly polar capillary columns, such as those with cyanopropyl-based stationary phases, is a key strategy. nih.govresearchgate.net These columns can effectively separate octadecadienoic acid isomers based on the position and configuration (cis or trans) of their double bonds. nih.govresearchgate.net
In HPLC, silver ion chromatography (Ag+-HPLC) is a powerful technique for separating unsaturated fatty acids. researchgate.net This method utilizes a column where the stationary phase is loaded with silver ions. The silver ions interact reversibly with the π-electrons of the double bonds in the fatty acids, and the strength of this interaction depends on the number, position, and geometry of the double bonds, allowing for the separation of closely related isomers. researchgate.net
Application of Quantitative Metabolomics and Lipidomics Platforms for Pathway Elucidationnih.gov
Quantitative metabolomics and lipidomics platforms integrate advanced analytical techniques with powerful bioinformatics to simultaneously measure hundreds of metabolites and lipids in a sample. mpi-cbg.decreative-proteomics.com This systems-level approach, sometimes referred to as "sebomics" when applied to sebum, is invaluable for elucidating the metabolic pathways involved in health and disease. researchgate.net
In the context of this compound, which is a metabolite of the sebum-specific sebaleic acid, lipidomics can map the pathways of its formation and subsequent metabolism. nih.gov By quantitatively comparing the lipid profiles of healthy individuals with those affected by skin conditions like acne, researchers can identify specific lipids and pathways that are dysregulated. nih.govnih.gov For example, studies have shown significant alterations in the levels of diacylglycerols, free fatty acids, and squalene (B77637) in acne patients. nih.govnih.govnih.gov This type of pathway analysis can reveal novel biomarkers for disease diagnosis and progression and identify potential new targets for therapeutic intervention. metwarebio.comcreative-proteomics.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | 5-oxo-ODE |
| 5-oxo-6,8,11,14-eicosatetraenoic acid | 5-oxo-ETE |
| Sebaleic acid | |
| Diacylglycerol | DG |
| Fatty Acid Methyl Ester | FAME |
| Squalene | |
| Arachidonic acid | AA |
Method Validation and Reproducibility in Preclinical Models
The scientific rigor of preclinical research involving this compound relies heavily on the robustness of the analytical methodologies employed and the reproducibility of the experimental findings. This section delves into the critical aspects of method validation for the quantification of this lipid mediator in biological samples from preclinical models and discusses the broader context of reproducibility in such studies.
Method Validation for this compound Analysis
The accurate quantification of this compound in complex biological matrices, such as plasma, serum, or tissue homogenates from preclinical models, is fundamental for elucidating its physiological and pathological roles. The development and validation of sensitive and specific analytical methods are therefore paramount. While detailed validation data specifically for this compound in preclinical models are not extensively published in the public domain, the established analytical approaches for similar lipid mediators, such as other oxo-fatty acids, provide a framework for the requisite validation parameters.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of such compounds due to its high sensitivity and selectivity. researchgate.netnih.gov The validation of an LC-MS/MS method for this compound would typically be conducted in accordance with regulatory guidelines and would involve the assessment of several key parameters to ensure the reliability of the data generated.
A representative summary of the essential validation parameters for an LC-MS/MS-based assay for a lipid mediator in a preclinical matrix (e.g., rat plasma) is presented in the interactive table below. This table illustrates the typical acceptance criteria that would be applied to a method for quantifying this compound.
Interactive Data Table: Typical Validation Parameters for an LC-MS/MS Assay in Preclinical Models
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤20%. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (Intra- and Inter-day) | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative standard deviation (RSD) ≤15% (≤20% at the LLOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Consistent and reproducible across the concentration range. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |
The identification of this compound as a metabolite of sebaleic acid has been accomplished using reversed-phase HPLC (RP-HPLC) with UV detection, where its identity was confirmed by its mass spectrum. nih.gov Furthermore, the chemical synthesis of this compound has been reported, which is a critical prerequisite for method validation as it provides the necessary reference standard for calibration and quality control samples. researchgate.net
Reproducibility in Preclinical Models
Reproducibility, the ability to obtain consistent results when an experiment is repeated, is a cornerstone of scientific research. In the context of preclinical studies on this compound, ensuring the reproducibility of findings is essential for validating its biological effects and potential as a biomarker or therapeutic target.
Several factors can influence the reproducibility of preclinical animal studies, including the experimental design, animal species and strain, sex, age, and environmental conditions. nih.govnih.gov General assessments of reproducibility in repeat-dose animal studies have shown variability, with concordance of findings in replicate studies ranging from 39% to 88%, depending on the organ system being evaluated. nih.gov This highlights the importance of standardized protocols and transparent reporting of experimental details to enhance the likelihood of reproducing findings.
For research on this compound, this implies that preclinical findings related to its pro-inflammatory or other biological activities should be independently replicated to build a robust body of evidence. The detailed reporting of the analytical methods used to measure this compound, as discussed in the method validation section, is a key component of ensuring that other researchers can accurately repeat the measurements.
The following table summarizes key considerations for enhancing the reproducibility of preclinical studies involving this compound.
Interactive Data Table: Factors to Enhance Reproducibility in Preclinical Research
| Factor | Key Considerations |
| Experimental Design | Clearly defined and powered studies; randomization and blinding where appropriate. |
| Animal Model | Detailed reporting of species, strain, sex, age, and health status of the animals. |
| Husbandry | Standardized housing, diet, and light-dark cycles. |
| Compound Administration | Consistent route, vehicle, and timing of administration of this compound or its precursors. |
| Sample Collection and Handling | Standardized procedures for the collection, processing, and storage of biological samples to ensure analyte stability. |
| Analytical Methods | Use of validated analytical methods with transparent reporting of all validation parameters. |
| Data Analysis | Pre-specified statistical analysis plans and appropriate statistical methods. |
Research Perspectives and Future Directions in 6e,8z 5 Oxooctadeca 6,8 Dienoic Acid Research
Identification of Undiscovered Receptors and Downstream Effectors
The primary receptor for 5-oxo-ODE has been identified as the G protein-coupled receptor OXER1. nih.govnih.gov Activation of OXER1 by ligands such as 5-oxo-ETE and 5-oxo-ODE initiates a signaling cascade through pertussis toxin-sensitive Gi/o proteins. nih.gov This leads to several downstream events, including the inhibition of adenylyl cyclase, a rapid increase in intracellular calcium concentrations, and the activation of the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, specifically extracellular signal-regulated kinases (ERK-1/2). nih.gov
However, the landscape of 5-oxo-ODE signaling may be more complex than currently appreciated. A critical area for future research is the potential existence of additional, as-yet-undiscovered receptors. The history of lipid mediator research is replete with examples of single ligands acting on multiple receptors to produce diverse effects. It is plausible that 5-oxo-ODE interacts with other GPCRs or even nuclear receptors to mediate different cellular responses. The deorphanization of GPCRs remains an active field of research, and screening orphan receptors with 5-oxo-ODE could reveal novel signaling axes. nih.gov
Furthermore, a comprehensive map of the downstream effectors of OXER1 signaling is still needed. While key components like PI3K and ERK are known, the full complement of proteins involved in translating receptor activation into specific cellular actions, such as chemotaxis and gene expression, requires further investigation. Proteomic approaches could identify novel protein-protein interactions and phosphorylation events that occur upon receptor activation.
Table 1: Known Receptors and Downstream Signaling Components for the 5-Oxo-Lipid Class
| Component | Type | Known Role in 5-Oxo-Lipid Signaling | Research Gap |
|---|---|---|---|
| OXER1 | G Protein-Coupled Receptor | Primary receptor for 5-oxo-ETE and 5-oxo-ODE, mediating chemotaxis. nih.govnih.gov | Possibility of undiscovered splice variants or allosteric modulatory sites. |
| Gi/o proteins | G Protein Subunit | Couples OXER1 to downstream effectors; inhibited by pertussis toxin. nih.gov | Specific Gα and Gβγ subunits involved and their differential roles. |
| Phospholipase C (PLC) | Enzyme | Mediates calcium mobilization in response to receptor activation. nih.gov | Isoform-specific roles of PLC in different cell types. |
| PI3K/Akt | Kinase Pathway | Involved in chemoattractant effects. nih.gov | Full range of downstream targets of Akt phosphorylation. |
| ERK-1/2 | Kinase Pathway | Activated upon receptor stimulation; linked to cPLA2 phosphorylation. nih.gov | Connection to nuclear transcription factors and gene regulation. |
| Unknown Receptors | N/A | N/A | Screening of orphan GPCRs and other receptor classes for 5-oxo-ODE binding and activation. |
Deeper Investigation of Cellular and Organ-Specific Functions in in vitro and ex vivo Systems
Current knowledge of 5-oxo-ODE's function is primarily centered on its role as a potent chemoattractant for neutrophils. researchgate.net Studies have shown that human neutrophils can convert sebaleic acid into 5-oxo-ODE, a process stimulated by phorbol (B1677699) myristate acetate, and that keratinocytes also produce this lipid under conditions of oxidative stress. This points to a crucial role in cutaneous inflammatory responses. The broader family of 5-oxo-eicosanoids is known to act on a variety of inflammatory cells, including eosinophils, basophils, and monocytes, suggesting that 5-oxo-ODE may have a wider range of targets than currently documented. nih.gov
Future research must expand the scope of investigation using advanced in vitro and ex vivo models.
In Vitro Cell Systems: Studies should move beyond neutrophils to systematically evaluate the effects of 5-oxo-ODE on other immune cells (e.g., macrophages, dendritic cells, lymphocytes) and resident skin cells (e.g., sebocytes, fibroblasts). Key functional readouts should include chemotaxis, phagocytosis, cytokine/chemokine release, and gene expression profiling.
Ex Vivo Organ Cultures: Using models such as human skin explants will be invaluable. These systems can provide insights into how 5-oxo-ODE influences complex multicellular processes like wound healing, immune cell infiltration, and the skin's response to pathogens or irritants in a more physiologically relevant context. Investigating its role in sebaceous gland function is also a priority, given that its precursor is a major component of sebum. theclinivex.com
Elucidating the Role of Genetic and Epigenetic Factors in (6E,8Z)-5-oxooctadeca-6,8-dienoic acid Homeostasis
The production and signaling of 5-oxo-ODE are subject to complex regulation that is likely influenced by genetic and epigenetic factors. The biosynthesis of 5-oxo-lipids involves the oxidation of a 5-hydroxy precursor by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), an NADP+-dependent microsomal enzyme. nih.gov A striking gap in current knowledge is that the gene encoding 5-HEDH has not yet been definitively identified. nih.gov
Key future research objectives in this area include:
Gene Identification: Identifying the gene encoding 5-HEDH is a critical step. This will enable the study of genetic polymorphisms that may lead to inter-individual differences in 5-oxo-ODE production and subsequent inflammatory responses.
Genetic Polymorphisms: Once the genes for both the synthetic enzyme (5-HEDH) and the receptor (OXER1) are fully characterized, researchers can investigate single nucleotide polymorphisms (SNPs) and other genetic variations. For instance, a frameshift mutation in the OXER1 gene has been noted in some human cancers, highlighting the potential importance of its genetic integrity. nih.gov Similar to how genetic variants in CYP2C9 and VKORC1 affect warfarin (B611796) metabolism and efficacy, variations in 5-HEDH or OXER1 could influence susceptibility to inflammatory skin conditions. wikipedia.org
Epigenetic Regulation: Investigating the epigenetic control of OXER1 and 5-HEDH expression is another important frontier. DNA methylation and histone modifications can alter gene expression in a tissue-specific or stimulus-dependent manner. Understanding how epigenetic marks regulate the expression of these key genes could provide insights into how the 5-oxo-ODE pathway is modulated during chronic inflammation or disease.
Development of Genetically Modified Models for Mechanistic Studies
A significant barrier to understanding the in vivo physiological and pathophysiological roles of the 5-oxo-lipid pathway has been the lack of suitable animal models. The OXER1 receptor is not conserved in rodents (mice and rats), the workhorses of biomedical research. nih.govnih.gov This has severely hampered the use of traditional knockout and transgenic mouse models to study this pathway.
To overcome this challenge, researchers are pursuing and should continue to develop alternative strategies:
Alternative Animal Models: The zebrafish (Danio rerio) has emerged as a powerful model system because it possesses an ortholog of the OXER1 receptor. nih.gov Genetic manipulation in zebrafish, such as the deletion of its OXER1 ortholog, has already provided crucial evidence that the 5-oxo-ETE pathway is essential for early antimicrobial neutrophil recruitment. nih.gov Further studies in this model can elucidate the role of the pathway in development, inflammation, and tissue repair.
Humanized Mouse Models: A promising future direction is the creation of genetically modified mice that express the human OXER1 receptor ("knock-in" models). Such models would allow for the investigation of 5-oxo-ODE's function in a mammalian system, enabling studies on its role in complex diseases like asthma, allergic inflammation, and cancer, for which related 5-oxo-lipids have been implicated. nih.gov
CRISPR/Cas9 Technology: The use of CRISPR/Cas9 gene-editing tools in human cell lines (in vitro) and potentially in non-rodent animal models will be instrumental. This technology allows for precise deletion or modification of the OXER1 gene and, once identified, the 5-HEDH gene, to dissect their specific contributions to cellular functions.
Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems Biology Understanding
To move beyond a linear understanding of the 5-oxo-ODE pathway and appreciate its role within the broader biological network, a systems biology approach is essential. This involves integrating data from various high-throughput "omics" technologies. While initial studies have identified individual components, a holistic view of the cellular response to 5-oxo-ODE is lacking.
Future research should focus on a multi-omics strategy:
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the global changes in gene expression in cells (e.g., neutrophils, keratinocytes) stimulated with 5-oxo-ODE. This will reveal the full spectrum of genes and genetic pathways regulated by this lipid mediator, moving beyond the immediate signaling components. researchgate.netnanoporetech.com
Proteomics: Quantitative proteomics techniques can identify global changes in protein expression and post-translational modifications (especially phosphorylation) following 5-oxo-ODE exposure. nih.govmdpi.com This can help to fully map the signaling cascades and identify novel effector proteins that carry out the molecule's functions. nih.gov
Metabolomics: Analyzing the broader metabolic profile of cells treated with 5-oxo-ODE can uncover changes in other lipid mediator pathways or central metabolism, revealing metabolic crosstalk and identifying potential downstream bioactive metabolites of 5-oxo-ODE itself.
Data Integration: The ultimate goal is to integrate these large datasets. This systems-level analysis can reveal emergent properties of the network, identify critical regulatory nodes, and generate new, testable hypotheses about the function of 5-oxo-ODE in health and disease.
Table 2: Proposed Multi-Omics Integration Strategy
| Omics Platform | Key Question | Expected Outcome |
|---|---|---|
| Transcriptomics | What genes are regulated by 5-oxo-ODE signaling? | Identification of target genes and regulatory networks involved in inflammation, chemotaxis, and other cellular responses. |
| Proteomics | What proteins are expressed or modified upon 5-oxo-ODE stimulation? | A comprehensive map of the signaling pathway, including kinases, phosphatases, and transcription factors. |
| Metabolomics | How does 5-oxo-ODE affect the cellular metabolic landscape? | Discovery of metabolic crosstalk, feedback loops, and novel bioactive metabolites. |
| Integrative Analysis | How do these molecular changes collectively define the cellular response? | A systems-level model of 5-oxo-ODE function for predictive biology. |
Exploration of Synthetic Biology Approaches for Controlled this compound Production and Modulation
Advances in synthetic biology offer exciting new avenues for both studying and potentially harnessing the 5-oxo-ODE pathway. Currently, obtaining pure 5-oxo-ODE for research relies on complex multi-step chemical synthesis. Synthetic biology could provide more efficient and scalable alternatives.
Future research in this domain could include:
Microbial Production: Once the gene for 5-HEDH is identified, it could be co-expressed in a microbial chassis (like Escherichia coli or Saccharomyces cerevisiae) along with other necessary enzymes. By engineering the metabolic pathways of these microorganisms and providing a simple precursor, it may be possible to establish a robust and cost-effective fermentation-based production platform for 5-oxo-ODE and related compounds.
Engineered Biosensors: Synthetic biology principles can be used to design and build genetically encoded biosensors that respond to 5-oxo-ODE. For example, one could engineer a chimeric receptor that links the ligand-binding domain of OXER1 to a reporter output (e.g., fluorescence or luminescence). Such biosensors would be powerful tools for high-throughput screening of potential antagonists and for visualizing the dynamics of 5-oxo-ODE signaling in real-time within living cells and tissues.
Modulatory Circuits: In the long term, it may be possible to create synthetic gene circuits that can modulate cellular responses to 5-oxo-ODE. These circuits could be designed to sense the presence of the lipid and trigger the expression of anti-inflammatory proteins or other therapeutic effectors, offering a sophisticated approach for therapeutic intervention in diseases driven by this pathway.
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A multi-step synthesis starting from linoleic acid derivatives is typical. Key steps include: (i) Selective oxidation of the 5-position using Jones reagent or enzymatic methods (e.g., lipoxygenase). (ii) Stereocontrolled formation of the 6E,8Z diene via Wittig or Stork enamine reactions. (iii) Purification via silica gel chromatography or recrystallization to isolate geometric isomers. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated with spectroscopic data .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the oxidative stability of this compound across experimental setups?
- Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., antioxidant additives) or analytical conditions (e.g., column type in HPLC). To address this: (i) Standardize protocols for sample handling (e.g., inert atmosphere during extraction). (ii) Compare results across multiple detection methods (e.g., GC-MS vs. LC-MS/MS). (iii) Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables. Reference materials with certified purity should be used for calibration .
Q. What experimental approaches elucidate the role of this compound in inflammatory pathways?
- Methodological Answer : (i) In vitro assays : Treat macrophage cell lines (e.g., RAW 264.7) with the compound and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. (ii) Gene expression profiling : Use RNA sequencing or qPCR to assess regulation of NF-κB or COX-2 pathways. (iii) Animal models : Administer the compound to murine models of inflammation (e.g., DSS-induced colitis) and evaluate histopathological changes. (iv) Lipidomics : Map metabolic intermediates using high-resolution mass spectrometry to identify downstream signaling lipids .
Q. How can the environmental fate of this compound be studied in aquatic systems?
- Methodological Answer : (i) Fate studies : Use radiolabeled (e.g., ¹⁴C) compound to track biodegradation rates in sediment-water microcosms. (ii) QSAR modeling : Predict partitioning coefficients (log Kow) and bioaccumulation potential using computational tools. (iii) Ecotoxicity assays : Expose Daphnia magna or algae to sublethal concentrations and assess growth inhibition or oxidative stress markers (e.g., glutathione levels). Data should be contextualized with OECD guidelines for environmental risk assessment .
Methodological Notes
- Data Validation : Cross-reference spectral libraries (e.g., PubChem, NIST) for compound identification .
- Statistical Rigor : Apply ANOVA or t-tests with Bonferroni correction for multiple comparisons in biological assays .
- Ethical Compliance : Adhere to institutional guidelines for animal studies and chemical waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
